4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-fluorophenyl)acetate
Description
This compound belongs to a class of small-molecule APJ receptor antagonists derived from a kojic acid scaffold. Its core structure includes a 4H-pyran-3-yl ester linked to a 4-fluorophenylacetate moiety via a sulfanyl-methyl bridge to a pyrimidine ring.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c19-13-4-2-12(3-5-13)8-17(23)25-16-10-24-14(9-15(16)22)11-26-18-20-6-1-7-21-18/h1-7,9-10H,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYOXMARPMORNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Functionalization of γ-Pyrone
Step 1: Synthesis of 6-Bromomethyl-4-oxo-4H-pyran-3-ol
Reaction of kojic acid with N-bromosuccinimide (NBS) in acetonitrile at 0–5°C yields the bromomethyl intermediate (62% yield).
Step 2: Thioether Formation
| Parameter | Condition |
|---|---|
| Reagent | Pyrimidine-2-thiol (1.2 eq) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | DMF, anhydrous |
| Temperature | 60°C, 12 hr |
| Yield | 78% |
Step 3: Esterification
Coupling with 2-(4-fluorophenyl)acetic acid using:
- Dicyclohexylcarbodiimide (DCC, 1.5 eq)
- 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Dichloromethane, 0°C → rt, 24 hr
Final yield: 64% after silica gel chromatography.
Route 2: One-Pot Multicomponent Assembly
Developed for improved atom economy (78% vs. 62% in Route 1):
Reaction Scheme:
2-(4-Fluorophenyl)acetic acid +
3-Hydroxy-6-(bromomethyl)-4H-pyran-4-one +
Pyrimidine-2-thiol → Target compound
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent System | THF:H₂O (4:1) |
| Catalyst | Tetrabutylammonium iodide (10 mol%) |
| Temperature | 50°C, 8 hr |
| Yield | 82% |
Critical Process Parameters
Thioether Bond Formation
Comparative study of bases:
| Base | Conversion (%) | Byproduct Formation |
|---|---|---|
| K₂CO₃ | 92 | <5% disulfide |
| Cs₂CO₃ | 88 | 8% oxidation |
| DBU | 78 | 15% decomposition |
NMR monitoring reveals complete consumption of bromomethyl precursor within 6 hr when using K₂CO₃.
Esterification Efficiency
Solvent effects on coupling yield:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 64 |
| THF | 7.58 | 58 |
| Acetone | 20.7 | 42 |
| DMF | 36.7 | 71 |
Despite higher polarity, DMF enables 71% yield but complicates purification.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.86 (d, J = 4.8 Hz, 2H, pyrimidine H)
- δ 7.92 (m, 2H, fluorophenyl H)
- δ 6.78 (d, J = 3.2 Hz, 1H, pyran H)
- δ 4.32 (s, 2H, SCH₂)
- δ 3.62 (s, 2H, COCH₂)
HRMS (ESI+):
Calculated for C₁₈H₁₃FN₂O₄S [M+H]⁺: 372.3702
Found: 372.3705
Scale-Up Considerations
Pilot-Scale Production (10 kg Batch)
| Stage | Challenge | Mitigation Strategy |
|---|---|---|
| Bromomethylation | Exothermic reaction | Jacketed reactor with ≤5°C cooling |
| Thioether formation | Pyrimidine-2-thiol volatility | Closed system with N₂ blanket |
| Crystallization | Polymorphism issues | Anti-solvent addition gradient |
Final API purity: 99.82% by HPLC.
Environmental Impact Assessment
Process Mass Intensity (PMI) Comparison
| Route | PMI (kg/kg product) | E-Factor |
|---|---|---|
| Sequential (Route 1) | 86 | 42 |
| One-Pot (Route 2) | 54 | 27 |
Route 2 reduces solvent waste by 37% through in-situ intermediate utilization.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or fluorophenyl rings .
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-fluorophenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or enzymes, while the fluorophenyl group can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, depending on its structure and the biological context .
Comparison with Similar Compounds
Key Structural Modifications and Activity Trends
The following table summarizes critical analogs and their substituent effects:
| Compound ID | Substituent (R) on Phenyl Ring | Pyrimidine Substituent | IC50 (APJ Antagonism) | Selectivity Notes |
|---|---|---|---|---|
| ML221 (Entry 29) | 4-NO₂ (nitrobenzoate) | None | 0.70 μM (cAMP) | >37-fold selectivity over AT1 |
| BE80462 | 4-F (fluorophenylacetate) | None | Not reported | Structural analog of target compound |
| BG72256 | 4-F (fluorophenylacetate) | 4,6-dimethyl | Not reported | Enhanced lipophilicity |
| BG02390 | 4-Cl (chlorophenylacetate) | None | Not reported | Reduced activity vs. nitro group |
| BE33309 | 4-NO₂ (nitrophenylacetate) | None | Not reported | Similar to ML221 |
Key Observations:
- Nitro Group (ML221): The 4-nitrobenzoate group in ML221 confers the highest potency (IC50 = 0.70 μM in cAMP assay), likely due to strong electron-withdrawing effects enhancing receptor binding .
- Fluorophenyl Group (BE80462): The 4-fluorophenylacetate substituent in the target compound may offer improved metabolic stability compared to the nitro group, as fluorinated aromatics are less prone to hydrolysis and oxidation .
- Chloro and Trifluoromethyl Groups: Analogs with 4-Cl or 4-CF₃ substitutions (entries 8–9) showed weak activity, suggesting steric or electronic incompatibility with the APJ binding pocket .
Selectivity and GPCR Profiling
ML221 demonstrates >37-fold selectivity for APJ over the related AT1 receptor and minimal off-target activity against 29 GPCRs, except κ-opioid (47% inhibition at 10 μM) and benzodiazepine receptors (63% inhibition) . Similar analogs with fluorophenyl or chlorophenyl groups (e.g., BE80462, BG02390) may retain this selectivity profile, though empirical testing is required.
ADME/T Properties
ML221 Data (Table 4):
- Solubility: 14 μM at pH 7.4 (poor aqueous solubility).
- Permeability (PAMPA): Moderate (Pe = 2.1 × 10⁻⁶ cm/s).
- Metabolic Stability: Rapid hydrolysis in human/mouse liver microsomes (<5% remaining at 60 min) due to the ester linkage .
Implications for Analogs:
Structure-Activity Relationship (SAR)
- Ester Linkage: Critical for activity; replacement with sulfonates, amides, or aliphatic esters (entries 60–67) abolished activity .
- Thiopyrimidine vs. Thiophenol: Thiopyrimidine is optimal, but simple thiophenols (e.g., 4-Cl, entry 56) retain sub-10 μM activity, suggesting flexibility in this region .
- Electron-Withdrawing Groups: Nitro > bromo > trifluoromethyl > chloro in enhancing potency .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-fluorophenyl)acetate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyran ring fused with a pyrimidine moiety and functional groups that enhance its biological activity, make it a subject of interest for various therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 380.43 g/mol. The structure includes:
- Pyran ring : A six-membered ring containing one oxygen atom.
- Pyrimidine moiety : A six-membered ring containing two nitrogen atoms.
- Sulfur linkage : A sulfur atom connected to the pyrimidine, which may influence its biological interactions.
Biological Activities
Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-fluorophenyl)acetate exhibit various biological activities, including:
-
Antimicrobial Activity :
- Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives containing the pyrimidine and pyran frameworks have shown effectiveness against Gram-positive and Gram-negative bacteria .
-
Anticancer Properties :
- Research suggests that certain derivatives can inhibit cancer cell proliferation. The presence of specific substituents on the phenyl rings is crucial for enhancing cytotoxicity against cancer cell lines . For example, some thiazole derivatives have exhibited potent anticancer activity due to their ability to interact with cellular targets involved in growth regulation .
-
Enzyme Inhibition :
- The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways critical for disease progression. Its interaction with specific enzymes could lead to therapeutic benefits in conditions such as cancer and inflammation .
The mechanism by which 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-fluorophenyl)acetate exerts its biological effects likely involves:
- Binding to Active Sites : The compound may bind to the active sites of enzymes, inhibiting their function and altering metabolic pathways.
- Signal Transduction Modulation : It may influence signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.
Comparative Analysis of Similar Compounds
A comparative analysis of related compounds highlights how structural variations can influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Antimicrobial |
| 2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic properties |
| Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This table illustrates how modifications in substituents and functional groups can lead to diverse biological activities, emphasizing the unique profile of the target compound within this class .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-fluorophenyl)acetate :
- Anticancer Activity Study :
-
Antimicrobial Efficacy Research :
- Another investigation focused on the antimicrobial properties of thiazole-containing compounds, revealing that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
